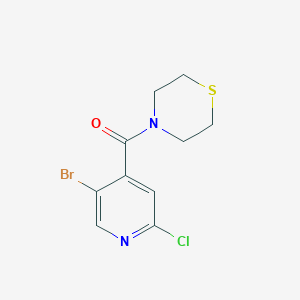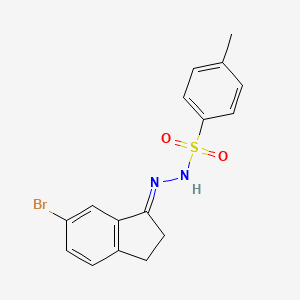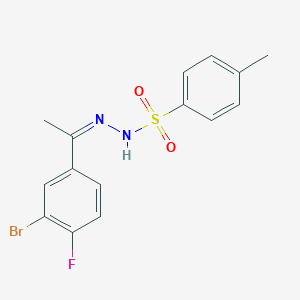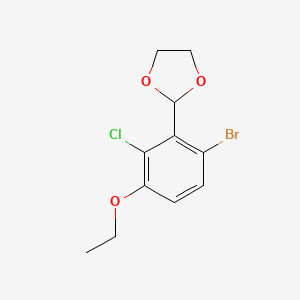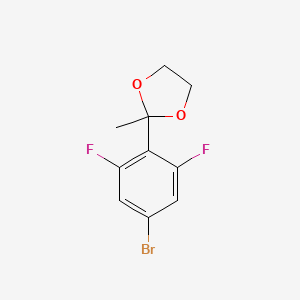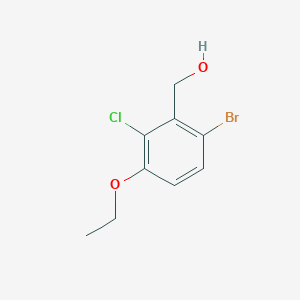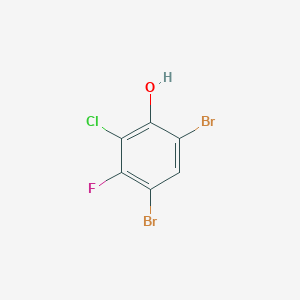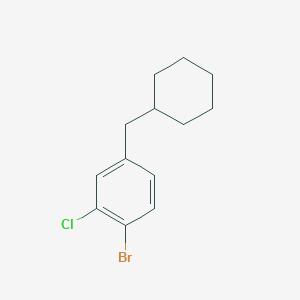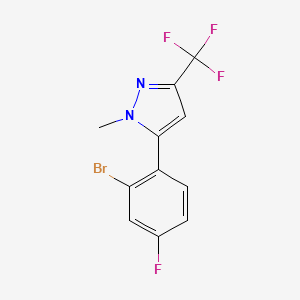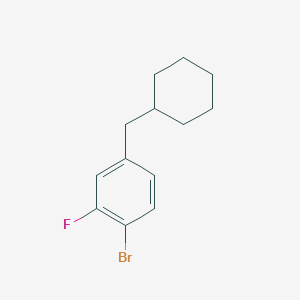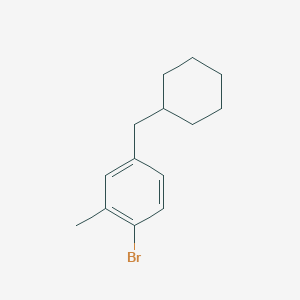
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, also known as 1-bromo-4-cyclohexylmethylbenzene, is a type of aromatic hydrocarbon that is commonly used as a laboratory reagent or solvent. It is a colorless liquid with a low boiling point and a high solubility in organic solvents. It is a common intermediate in the synthesis of various organic compounds and has been used in various scientific research applications.
Wirkmechanismus
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene acts as a nucleophile in organic reactions, meaning that it can react with an electrophile and form a covalent bond. This reaction is known as a nucleophilic substitution reaction and is the basis for many organic reactions. In addition, 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene can also act as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This reaction is known as a Lewis acid-base reaction and is the basis for many organic reactions.
Biochemical and Physiological Effects
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has been shown to have no adverse biochemical or physiological effects when used in laboratory experiments. It is not known to be toxic to humans or animals, and is considered to be a relatively safe compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It has a low boiling point and is highly soluble in organic solvents, making it easy to use in a variety of reactions. It is also a relatively stable compound, meaning that it is not prone to decomposition or oxidation.
However, 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene also has some limitations for use in laboratory experiments. It is a relatively reactive compound, meaning that it can react with other compounds and form by-products. It is also a highly flammable compound, and must be handled with care.
Zukünftige Richtungen
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has potential applications in a variety of fields. It can be used as a solvent in the synthesis of polymers, as a catalyst in the synthesis of pharmaceuticals, and as a precursor in the synthesis of various organic compounds. It can also be used as a reagent in the synthesis of heterocyclic compounds and in the synthesis of dyes and pigments. Additionally, it can be used as a reagent in the synthesis of polymers and in the synthesis of organic semiconductors. Finally, it can be used as a reagent in the synthesis of polymers and in the synthesis of organic light-emitting diodes.
Synthesemethoden
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene can be synthesized in a variety of ways. One method involves the reaction of cyclohexanone with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene and sodium bromide as the by-products. Another method involves the reaction of cyclohexane with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene and sodium bromide as by-products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzeneclohexylmethylbenzene has been used in various scientific research applications. It has been used as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a precursor in the synthesis of various organic compounds, such as benzene derivatives and heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-bromo-4-(cyclohexylmethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXAHVIQTUNCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
